N-(1H-indazol-6-yl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide
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Overview
Description
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Synthesis Analysis
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Monoamine Oxidase Inhibitors
Compounds with indazole and carboxamide groups have been explored for their potential as monoamine oxidase B (MAO-B) inhibitors. For instance, indazole- and indole-carboxamides have shown to be highly potent, selective, and reversible inhibitors of MAO-B, a target for the treatment of neurological disorders such as Parkinson's disease. These compounds were found to be competitive and reversible inhibitors, highlighting their potential therapeutic applications in neurodegenerative diseases (Tzvetkov et al., 2014).
Oxazole Synthesis and Applications
The oxazole ring, a core feature in our compound of interest, is significant in medicinal chemistry due to its presence in various natural products and drugs. A study demonstrated an efficient modular synthesis of 2,4-disubstituted oxazoles, showcasing the role of gold catalysis in tempering the reactivities of postulated α-oxo gold carbenes. This method opens new avenues for the synthesis of oxazole-containing compounds, which are critical in drug development and other applications (Luo et al., 2012).
Antiproliferative Agents
The structural motif of indazole has been utilized in designing antiproliferative agents. Specifically, substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides have been synthesized and evaluated for their in vitro antiproliferative activity against various cancer cell lines. This research underscores the potential of indazole derivatives as a scaffold for developing new anticancer therapies (Maggio et al., 2011).
Safety And Hazards
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Future Directions
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I hope this general information is helpful, and I apologize for not being able to provide more specific information on “N-(1H-indazol-6-yl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide”. If you have any other questions or need further clarification, feel free to ask!
properties
IUPAC Name |
N-(1H-indazol-6-yl)-2-(thiophene-2-carbonylamino)-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O3S/c22-14(18-10-4-3-9-7-17-21-11(9)6-10)12-8-24-16(19-12)20-15(23)13-2-1-5-25-13/h1-8H,(H,17,21)(H,18,22)(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAYXYYMXOXSSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NC(=CO2)C(=O)NC3=CC4=C(C=C3)C=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indazol-6-yl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide |
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